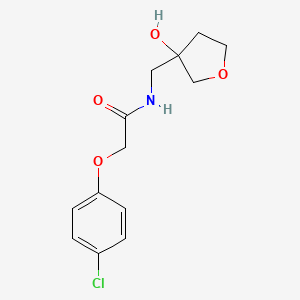

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a solid substance with a white to off-white color . It is used as an antidiabetic agent and is an intermediate of Dapagliflozin, a sodium-glucose transporter 2 inhibitor .

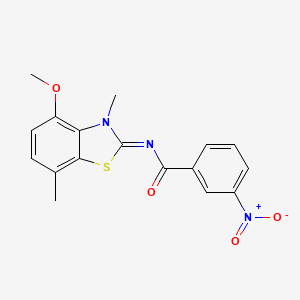

Molecular Structure Analysis

The molecular formula of this compound is C22H27ClO7 and it has a molecular weight of 438.9 .Physical And Chemical Properties Analysis

This compound has a melting point of >80°C (dec.) and a predicted boiling point of 609.6±55.0 °C . It has a density of 1.39±0.1 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in Acetonitrile, DMSO, Methanol, and Water . The compound is hygroscopic .Scientific Research Applications

Potential Pesticide Applications

2-(4-chlorophenoxy)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acetamide and its derivatives have been characterized for potential applications as pesticides. X-ray powder diffraction has been utilized to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, indicating their potential utility in pest control. These compounds were examined for their structural properties, providing essential data on experimental and calculated peaks, relative peak intensities, and Miller indices, suggesting their applicability in developing new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).

Synthesis and Solvent Influence

Research on the synthesis of phenoxy amide derivatives, including N-substituted-4-(p-chlorophenoxy)acetamide, has explored the influence of solvent on chlorination processes. This study highlights how solvent polarity affects the chlorination of the benzene ring in phenoxy acetamide derivatives, providing insights into optimizing synthetic routes for such compounds. The findings suggest that choosing the right solvent can enhance the chlorination process, crucial for developing more efficient synthetic methods for related chemicals (Wang, Jin, Yang, Gao, Tao, & Li, 2011).

Photovoltaic Efficiency and Bioactive Applications

Studies have also investigated the photovoltaic efficiency and bioactive applications of benzothiazolinone acetamide analogs. These compounds exhibit potential as photosensitizers in dye-sensitized solar cells (DSSCs), with analyses showing good light-harvesting efficiency (LHE) and favorable energy levels for electron injection. Additionally, molecular docking studies have explored the binding interactions with Cyclooxygenase 1 (COX1), indicating potential therapeutic applications based on ligand-protein interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Mechanism of Action

Target of Action

Similar compounds such as 2-methyl-4-chlorophenoxy acetic acid (mcpa) have been studied, and they primarily target aquatic plants like hydrilla verticillata . These plants play a vital role in maintaining the ecological integrity within aquatic systems .

Mode of Action

Mcpa, a similar compound, has been shown to induce chlorosis and oxidative stress in hydrilla verticillata . It’s plausible that 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide might have a similar mode of action.

Biochemical Pathways

Mcpa has been shown to affect the growth and pigment contents of hydrilla verticillata . This suggests that the compound may interfere with the photosynthetic pathways and growth regulation in similar aquatic plants.

Pharmacokinetics

A study on mcpa showed that it was quickly adsorbed in the first 3 minutes when used as an adsorbent in an aqueous solution . This suggests that 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide might have similar pharmacokinetic properties.

Result of Action

Mcpa exposure resulted in a decline in growth and pigment contents in hydrilla verticillata . It also induced chlorosis and oxidative stress in these plants . It’s plausible that 2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, MCPA showed high environmental risk values for PEC:PNEC ratios (3–9), HQ (1.92–5.79), and HI (28.15) . This suggests that the compound’s action might be influenced by its concentration in the environment and its interaction with other environmental factors.

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed or inhaled, and can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(3-hydroxyoxolan-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c14-10-1-3-11(4-2-10)19-7-12(16)15-8-13(17)5-6-18-9-13/h1-4,17H,5-9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUBOWNYUCMLCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)COC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)

![2,6-dichloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2840987.png)

![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)

amine hydrobromide](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2840997.png)

![1-[(3-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2840998.png)

![Methyl 2-[4-[4-[(prop-2-enoylamino)methyl]benzoyl]morpholin-3-yl]acetate](/img/structure/B2840999.png)